1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl N'-(4-bromophenyl)carbamimidothioate
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Overview
Description
3-({AMINO[(4-BROMOPHENYL)IMINO]METHYL}SULFANYL)-1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDINE is a complex organic compound that features a combination of bromophenyl, imino, and dioxopyrrolidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({AMINO[(4-BROMOPHENYL)IMINO]METHYL}SULFANYL)-1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDINE typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with an amine to form the imine intermediate. This intermediate is then reacted with a thiol to introduce the sulfanyl group. The final step involves the cyclization of the intermediate to form the dioxopyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-({AMINO[(4-BROMOPHENYL)IMINO]METHYL}SULFANYL)-1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDINE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The bromophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-({AMINO[(4-BROMOPHENYL)IMINO]METHYL}SULFANYL)-1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-({AMINO[(4-BROMOPHENYL)IMINO]METHYL}SULFANYL)-1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDINE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-({AMINO[(4-BROMOPHENYL)IMINO]METHYL}SULFANYL)-1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDINE: A closely related compound with similar structural features.
4-Bromophenyl derivatives: Compounds with similar bromophenyl groups but different functional groups.
Thiazole derivatives: Compounds with a thiazole ring that exhibit similar biological activities.
Uniqueness
3-({AMINO[(4-BROMOPHENYL)IMINO]METHYL}SULFANYL)-1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDINE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H13Br2N3O2S |
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Molecular Weight |
483.2 g/mol |
IUPAC Name |
[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N'-(4-bromophenyl)carbamimidothioate |
InChI |
InChI=1S/C17H13Br2N3O2S/c18-10-1-5-12(6-2-10)21-17(20)25-14-9-15(23)22(16(14)24)13-7-3-11(19)4-8-13/h1-8,14H,9H2,(H2,20,21) |
InChI Key |
ABGUKDNBKWPYTC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)SC(=NC3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
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